3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
CAS No.: 343375-73-5
Cat. No.: VC5132708
Molecular Formula: C14H15F3N2O
Molecular Weight: 284.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343375-73-5 |
|---|---|
| Molecular Formula | C14H15F3N2O |
| Molecular Weight | 284.282 |
| IUPAC Name | (3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C14H15F3N2O/c1-18(2)9-10-7-8-19(13(10)20)12-5-3-11(4-6-12)14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9- |
| Standard InChI Key | XVJOCEVSSOIDGY-KTKRTIGZSA-N |
| SMILES | CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
The compound 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic molecule with a pyrrolidinone backbone, functionalized with a dimethylamino group and a trifluoromethyl-substituted phenyl ring. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development, due to its functional groups that may interact with biological targets.
Synthesis Pathway
The synthesis of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves:
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Starting Materials:
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A pyrrolidinone precursor.
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A trifluoromethyl-substituted benzaldehyde or similar derivative.
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Dimethylamine or its derivatives.
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Reaction Steps:
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Condensation of the pyrrolidinone with the trifluoromethyl phenyl compound under basic or acidic conditions.
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Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
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Analytical Confirmation:
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The synthesized compound is characterized using techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
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Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation.
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Infrared (IR) spectroscopy to identify functional groups.
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Biological Activities
While specific studies on this compound may be limited, its structure suggests potential activities:
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Pharmacological Potential:
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The trifluoromethyl group is often associated with improved bioavailability and target specificity in pharmaceuticals.
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The dimethylamino group may enhance solubility and facilitate binding to enzymes or receptors.
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Hypothetical Applications:
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Possible use as an anti-inflammatory agent based on structural similarity to compounds targeting enzymes like cyclooxygenase or lipoxygenase.
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Potential as a lead compound for further optimization in drug discovery.
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Research Implications
The structural features of this compound make it a promising candidate for:
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Medicinal Chemistry:
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As a scaffold for designing enzyme inhibitors or receptor modulators.
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For exploring fluorinated drug analogs, which often show enhanced pharmacokinetics.
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Material Science:
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The trifluoromethyl group could impart unique electronic properties for use in specialized applications like sensors.
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Limitations and Future Directions
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Challenges:
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Limited water solubility may hinder bioavailability.
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Potential toxicity of fluorinated compounds requires thorough evaluation.
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Future Work:
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Conducting in vitro and in vivo studies to determine biological activity and safety profile.
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Exploring derivatives by modifying the dimethylamino or phenyl groups for improved efficacy.
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